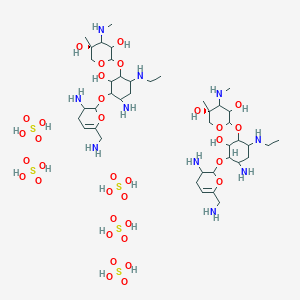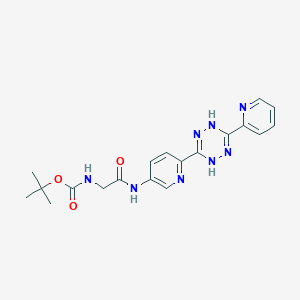
Py-2H-Tetrazine-Py-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Py-2H-Tetrazine-Py-NHBoc: (Chemical name: Pyridine-2H-tetrazine-pyridine-NH-Boc) is a chemical reagent known for its unique chemical structure and properties. It consists of a pyridine group, a tetrazine moiety, and a Boc-protected amine group. This compound is widely used in click chemistry reactions, particularly in bioorthogonal chemistry, due to its ability to form stable conjugates with strained alkenes and alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Py-2H-Tetrazine-Py-NHBoc typically involves the following steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
Attachment of Pyridine Groups: The pyridine groups are introduced through nucleophilic substitution reactions.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: Py-2H-Tetrazine-Py-NHBoc undergoes inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes, forming stable triazole rings.
Substitution Reactions: The pyridine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reagents: Strained alkenes, alkynes, Boc anhydride, hydrazine derivatives, nitriles.
Major Products:
Triazole Rings: Formed through click chemistry reactions.
Functionalized Pyridine Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Molecular Probes: Employed in the development of fluorescent probes for imaging applications.
Biology:
Bioconjugation: Utilized for labeling biomolecules such as proteins and nucleic acids.
Drug Delivery: Facilitates targeted drug delivery by conjugating therapeutic agents to specific biomolecules.
Medicine:
Diagnostic Imaging: Applied in the development of imaging agents for diagnostic purposes.
Therapeutic Agents: Explored for its potential in targeted cancer therapies.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
Polymer Chemistry: Incorporated into polymers to introduce reactive sites for further modification.
Mechanism of Action
Mechanism: Py-2H-Tetrazine-Py-NHBoc exerts its effects through bioorthogonal click chemistry reactions. The tetrazine moiety reacts with strained alkenes and alkynes, forming stable triazole rings. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Tetrazine Amine: Similar in structure but lacks the Boc-protected amine group.
Me-Tetrazine Amine: A methylated version of tetrazine amine.
DiPy-Tetrazine-Amine: Contains two pyridine groups attached to the tetrazine moiety.
Uniqueness: Py-2H-Tetrazine-Py-NHBoc is unique due to its combination of a tetrazine moiety, pyridine groups, and a Boc-protected amine. This structure provides versatility in click chemistry reactions and allows for selective bioconjugation and functionalization .
Properties
Molecular Formula |
C19H22N8O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-[[6-(6-pyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H22N8O3/c1-19(2,3)30-18(29)22-11-15(28)23-12-7-8-14(21-10-12)17-26-24-16(25-27-17)13-6-4-5-9-20-13/h4-10H,11H2,1-3H3,(H,22,29)(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
KNBKJTLCQAJECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CN=C(C=C1)C2=NNC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


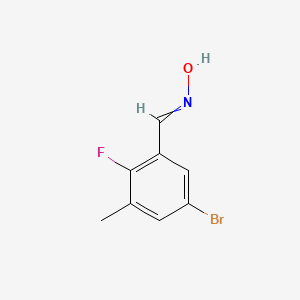
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
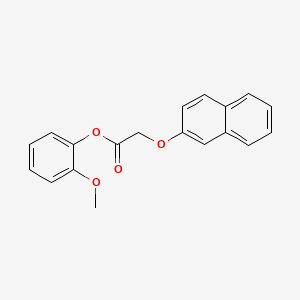

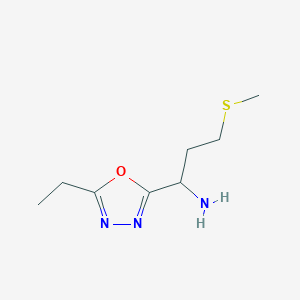
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
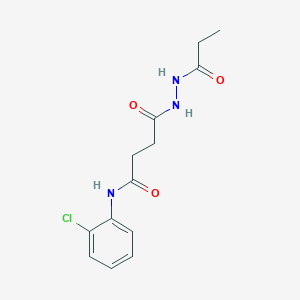
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
